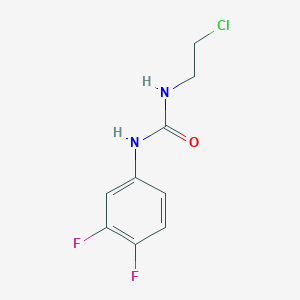![molecular formula C6H4ClIN4 B2928944 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2177263-90-8](/img/structure/B2928944.png)
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound with the molecular formula C6H3ClIN3. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of chlorine and iodine atoms at the 2 and 5 positions, respectively, on the pyrrolopyrimidine ring.
作用機序
Target of Action
Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It can be inferred that the compound interacts with its target in a way that inhibits the growth of the bacteria, given its antitubercular activity .
Biochemical Pathways
Considering its antitubercular activity, it likely interferes with essential biochemical pathways in mycobacterium tuberculosis .
Pharmacokinetics
The potent compounds from the series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which includes similar compounds, have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound’s antitubercular activity suggests that it inhibits the growth of mycobacterium tuberculosis .
生化学分析
Biochemical Properties
It has been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests that it may interact with certain enzymes or proteins within the bacterial cell .
Cellular Effects
In cellular studies, 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown to have an effect on the GFP reporter strain of Mycobacterium tuberculosis . It was found to be non-cytotoxic to the Vero cell line , suggesting that it may have a specific cellular target within the bacterial cell.
Molecular Mechanism
Its observed activity against Mycobacterium tuberculosis suggests that it may interact with specific biomolecules within the bacterial cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): Common solvent for the synthesis.
Sodium thiosulfate: Used to quench iodination reactions.
Major Products Formed: The primary product of interest is 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine itself. Further derivatization can lead to various substituted pyrrolopyrimidines with potential biological activities.
科学的研究の応用
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
類似化合物との比較
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the amino group at the 4 position.
6-chloro-7-iodo-7-deazapurine: Another derivative with chlorine and iodine substitutions but different ring structure.
Uniqueness: 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the amino group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .
特性
IUPAC Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-6-11-4(9)3-2(8)1-10-5(3)12-6/h1H,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBUZGUVMBXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=C(N=C2N1)Cl)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)


![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)

![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)


![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2928873.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2928874.png)


![N-{4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2928883.png)
![2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2928884.png)
